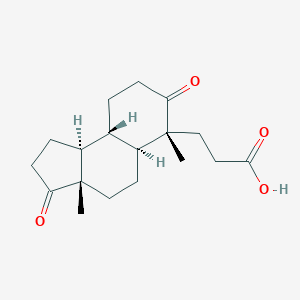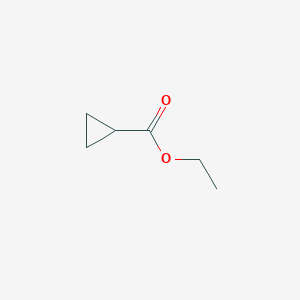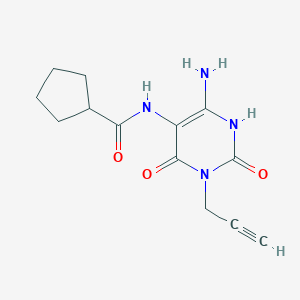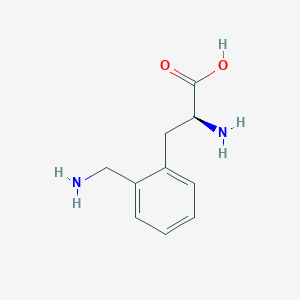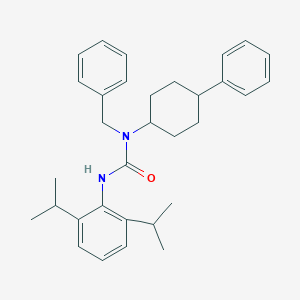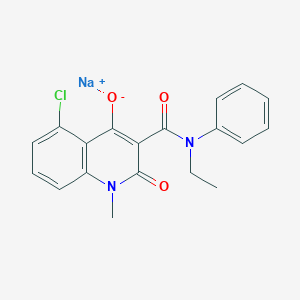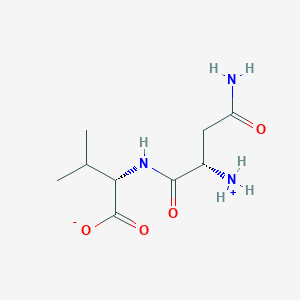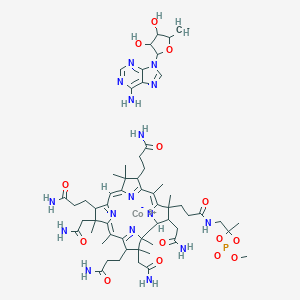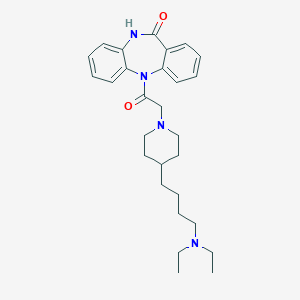
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one, commonly known as DIBPD, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are involved in the regulation of anxiety, sleep, and sedation. DIBPD has been studied extensively for its potential therapeutic applications in the treatment of anxiety disorders and sleep disorders.
Mecanismo De Acción
DIBPD acts as a positive allosteric modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to the α2/α3-subtypes of GABAA receptors, DIBPD enhances the inhibitory effects of GABA on neuronal activity, leading to a decrease in anxiety, arousal, and wakefulness. DIBPD also has some affinity for the α1-subtype of GABAA receptors, which are involved in the sedative and hypnotic effects of benzodiazepines.
Efectos Bioquímicos Y Fisiológicos
DIBPD has been shown to have a range of biochemical and physiological effects in animal and human studies. These include anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic effects. DIBPD has also been found to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBPD has several advantages as a research tool for studying the role of GABAA receptors in neuropsychiatric disorders. It is a potent and selective ligand for the α2/α3-subtypes of GABAA receptors, which are the main targets for benzodiazepines in the brain. DIBPD has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, DIBPD has some limitations as a research tool, including its high cost, limited availability, and potential for side effects such as sedation and amnesia.
Direcciones Futuras
There are several future directions for research on DIBPD and its potential therapeutic applications. One area of interest is the development of more selective and potent ligands for the α2/α3-subtypes of GABAA receptors, which could have improved efficacy and safety profiles compared to existing benzodiazepines. Another area of interest is the investigation of the role of GABAA receptors in the pathophysiology of neuropsychiatric disorders, such as anxiety, depression, and schizophrenia, and the development of novel treatments based on this knowledge. Finally, there is a need for further research on the long-term effects of DIBPD and other benzodiazepines on brain function and cognition, particularly in elderly and vulnerable populations.
Métodos De Síntesis
DIBPD can be synthesized by a multistep process involving the reaction of 4-(4-(Diethylamino)butyl)-1-piperidinylamine with 10,11-dihydrobenzo[b][1,4]diazepine-5,11-dione in the presence of a suitable solvent and a catalyst. The reaction proceeds via a series of intermediate steps, including N-alkylation, ring closure, and oxidation, to yield the final product in high purity and yield.
Aplicaciones Científicas De Investigación
DIBPD has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of anxiety disorders, sleep disorders, and other neuropsychiatric conditions. In animal models, DIBPD has been shown to have anxiolytic, sedative, and hypnotic effects, which are mediated by its selective binding to the α2/α3-subtypes of GABAA receptors. In clinical trials, DIBPD has been found to be effective in reducing anxiety symptoms and improving sleep quality in patients with generalized anxiety disorder, panic disorder, and insomnia.
Propiedades
Número CAS |
142860-99-9 |
|---|---|
Nombre del producto |
5-((4-(4-(Diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one |
Fórmula molecular |
C28H38N4O2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C28H38N4O2/c1-3-30(4-2)18-10-9-11-22-16-19-31(20-17-22)21-27(33)32-25-14-7-5-12-23(25)28(34)29-24-13-6-8-15-26(24)32/h5-8,12-15,22H,3-4,9-11,16-21H2,1-2H3,(H,29,34) |
Clave InChI |
SRLMLQNXERJQPS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
SMILES canónico |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Otros números CAS |
142860-99-9 |
Sinónimos |
5-((4-(4-(diethylamino)butyl)-1-piperidinyl)acetyl)-10,11-dihydrobenzo(b,e)(1,4)diazepine-11-one DIBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



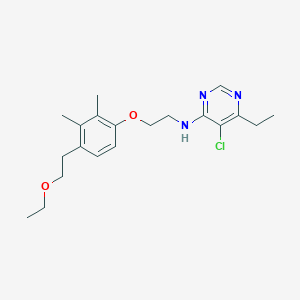

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
